Cgp 55802A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CGP 55802A 是一种用于 N-甲基-D-天冬氨酸受体原位标记的新型光亲和配体。 该化合物因其对 N-甲基-D-天冬氨酸受体谷氨酸识别位点的高亲和性而得到广泛研究,使其成为神经生物学研究中宝贵的工具 .

准备方法

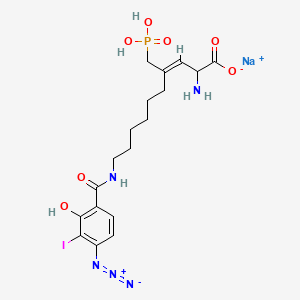

CGP 55802A 的合成涉及其钠盐形式的制备,即 (E)-2-氨基-10-[(4-叠氮-2-羟基-3-碘苯甲酰)氨基]-4-膦酰甲基-癸-3-烯酸。. 反应条件通常涉及使用特定试剂和溶剂,以获得所需的高纯度产品。

化学反应分析

科学研究应用

CGP 55802A 有多种科学研究应用:

神经生物学: 它用于研究中枢神经系统中 N-甲基-D-天冬氨酸受体的结构和功能。

药理学: 该化合物用于开发靶向 N-甲基-D-天冬氨酸受体的药物。

生物化学: 它用于光亲和标记以识别和表征受体亚基。

作用机制

CGP 55802A 通过与 N-甲基-D-天冬氨酸受体的谷氨酸识别位点结合发挥作用。这种结合抑制了受体的活性,这对突触可塑性和神经元通信至关重要。 该化合物的亲光性使它在暴露于光照后能够与受体形成共价键,从而能够详细研究受体的结构和功能 .

相似化合物的比较

CGP 55802A 由于其对 N-甲基-D-天冬氨酸受体谷氨酸识别位点的高选择性和亲和性而独一无二。类似的化合物包括:

犬尿氨酸: 离子型谷氨酸受体的拮抗剂。

环噻嗪: α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体的调节剂。

GYKI 52466: α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体的非竞争性拮抗剂.

这些化合物在特定靶点和作用机制上有所不同,突出了 this compound 在神经生物学研究中的独特特性。

生物活性

Cgp 55802A is a cyclic dipeptide that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its stability and bioactivity. The compound features a pyrrolidine-2,5-dione scaffold, which is significant for its interactions with biological targets. The structural integrity allows for various modifications that can enhance its pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate cytokine release. For instance, it upregulated interferon-gamma (IFN-γ) in murine macrophages at a concentration of 5.0 µg/mL while inhibiting tumor necrosis factor-alpha (TNF-α) release with an IC50 value of 4.5 µg/mL in LPS-induced RAW 264.7 macrophages . This suggests its potential as an anti-inflammatory agent.

- Neuroprotective Properties : this compound has demonstrated neuroprotective effects in models of central nervous system diseases. It enhances neurotrophic functions and regulates insulin-like growth factor-1 (IGF-1) homeostasis, which is critical for neuronal survival and function .

- Antitumor Activity : Although the anti-tumor activity of this compound is limited, it has shown modest effects against certain cancer cell lines. The compound exhibited IC50 values of 101.8 µM against HepG2 cells and 206 µM against A549 cells, indicating a need for further investigation into its potential as an adjunct therapy in cancer treatment .

- Chitinase Inhibition : this compound selectively inhibits chitinase enzymes at high concentrations (5.0 mM), which may have applications in agricultural pest control .

The mechanisms underlying the biological activities of this compound include:

- Cytokine Modulation : The compound influences the release of various cytokines, which play crucial roles in immune responses and inflammation.

- Receptor Interaction : this compound may interact with specific receptors involved in neuroprotection and inflammation, although detailed receptor binding studies are still needed.

Data Table: Biological Activities of this compound

| Activity Type | Model/Cell Line | Concentration (µg/mL) | IC50 Value (µg/mL) |

|---|---|---|---|

| Anti-inflammatory | J774A.1 Macrophages | 5.0 | - |

| Cytokine Inhibition | RAW 264.7 Macrophages | - | 4.5 |

| Antitumor Activity | HepG2 Cells | - | 101.8 |

| Antitumor Activity | A549 Cells | - | 206 |

| Chitinase Inhibition | Various | 5000 | - |

Case Studies

Several studies have explored the applications of this compound in various therapeutic contexts:

- Neuroprotection : A study demonstrated that this compound administration improved outcomes in models of neurodegenerative diseases by enhancing IGF-1 levels and promoting neuronal survival .

- Inflammation Control : Research indicated that this compound effectively reduced inflammatory markers in animal models of arthritis, suggesting its potential use in treating inflammatory disorders .

- Agricultural Applications : Field trials showed that this compound could reduce chitinase activity in pests, leading to decreased crop damage and enhanced yield in agricultural settings .

属性

CAS 编号 |

152564-63-1 |

|---|---|

分子式 |

C18H24IN5NaO7P |

分子量 |

603.3 g/mol |

IUPAC 名称 |

sodium;(E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-(phosphonomethyl)dec-3-enoate |

InChI |

InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+; |

InChI 键 |

FASKOKIDAZVESF-LBEJWNQZSA-M |

SMILES |

O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+] |

手性 SMILES |

C1=CC(=C(C(=C1C(=O)NCCCCCC/C(=C\C(C(=O)[O-])N)/CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |

规范 SMILES |

C1=CC(=C(C(=C1C(=O)NCCCCCCC(=CC(C(=O)[O-])N)CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cgp 55802A; Cgp-55802A; Cgp55802A. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。